molecular formula C19H14O2 B1197561 [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone CAS No. 5623-46-1

[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone

Cat. No. B1197561
CAS RN: 5623-46-1
M. Wt: 274.3 g/mol
InChI Key: IURCXIQRULDEEY-UHFFFAOYSA-N
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Description

[4-(4-hydroxyphenyl)phenyl]-phenylmethanone is a member of benzophenones.

Scientific Research Applications

Bioisostere Development

[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone and its derivatives have been explored as bioisosteres for various pharmacological targets. For instance, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was synthesized as a potent in vitro inhibitor of aldose reductase, showcasing its potential in managing diabetes complications through inhibitory action on aldose reductase and glycation processes (Nicolaou, Zika, & Demopoulos, 2004). This compound demonstrated substantial activity in experimental glycation models relevant to diabetes mellitus, suggesting a valuable lead structure for further drug development.

Crystal Structure Analysis

Synthetic methodologies for derivatives of [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone have facilitated structural and crystallographic studies. For example, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone led to the determination of its crystal structure, providing insights into the molecular configuration and potential interactions relevant to material science and molecular design (Kuang Xin-mou, 2009).

Antimicrobial Activity

Research into the antimicrobial properties of compounds related to [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone has yielded promising results. Novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives showed significant antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis (Ali & Yar, 2007).

Chemical Synthesis and Characterization

The development of synthetic routes for [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone and its analogs has been a focus of research, aiming to facilitate the generation of biologically active compounds. A novel synthesis approach was developed for 4-(3-methyl-1H-indol-2yl)phenylmethanone, highlighting efficient methods for producing compounds with potential therapeutic applications (Harindran Suhana & S. Rajeswari, 2017).

properties

CAS RN

5623-46-1

Product Name

[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)phenyl]-phenylmethanone

InChI

InChI=1S/C19H14O2/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13,20H

InChI Key

IURCXIQRULDEEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O

Other CAS RN

5623-46-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Benzoyloxy-4'-benzoylbiphenyl [compound (11)] in Example 12 was added to an alkali-containing tetrahydrofuran followed by stirring at room temperature for several hours. After completion of the reaction, the tetrahydrofuran solution was concentrated to obtain 4-hydroxy-4'-benzoylbiphenyl [compound (31)]. The results are shown in Table 8.
Name
4-Benzoyloxy-4'-benzoylbiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound ( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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